S,S-Efinaconazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as acetonitrile and methanol, and reagents like potassium dihydrogen phosphate and ammonium acetate .
Industrial Production Methods
Industrial production of S,S-Efinaconazole follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
S,S-Efinaconazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the azole ring or the piperidinyl group.
Reduction: Typically involves the reduction of the difluorophenyl group.
Substitution: Commonly occurs at the triazole ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azole derivatives and modified piperidinyl compounds, which can have different antifungal properties .
Scientific Research Applications
S,S-Efinaconazole has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ciclopirox: Another topical antifungal agent but with a different mechanism of action.
Itraconazole: An oral antifungal with broader systemic effects.
Amorolfine: A topical antifungal with similar nail penetration properties.
Uniqueness
S,S-Efinaconazole is unique due to its low keratin affinity, which allows for better nail penetration and higher efficacy in treating onychomycosis compared to other topical antifungals .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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